1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a furan ring, a spirocyclic structure, and an enone moiety, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the furan ring and the enone group. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Enone Moiety: The enone group can be introduced through an aldol condensation or a similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The furan ring and the enone moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone moiety can yield epoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound’s enone moiety can also participate in Michael addition reactions, which can modify biological molecules and alter their function.
Comparison with Similar Compounds
1-[1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound has a similar spirocyclic core but lacks the furan ring, which may affect its reactivity and biological activity.
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: This compound features a furan ring and an enone moiety but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its combination of a spirocyclic structure, a furan ring, and an enone moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12(16)15-10-14(5-8-17-9-6-14)13(15)11-4-3-7-18-11/h2-4,7,13H,1,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSJXLXKESJXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1C3=CC=CO3)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.